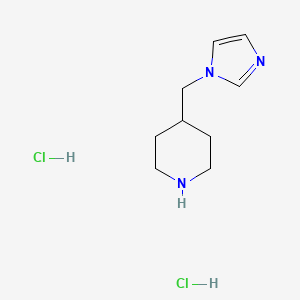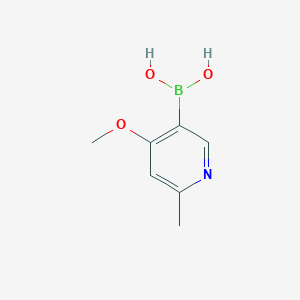
2-(3-Fluorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride
Übersicht
Beschreibung
2-(3-Fluorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride, commonly referred to as FMAAH, is a widely studied compound due to its wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 319.85 g/mol. It is soluble in water and has a melting point of 153-155 °C. FMAAH is a versatile compound that has been used in a variety of research fields, including biochemistry, physiology, and molecular biology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- The compound has been synthesized using various methods, demonstrating the feasibility of producing it in a laboratory setting. For example, Tan Bin (2010) detailed a synthesis process involving amination and cyclization in a nonproton polar solvent, yielding a high purity product Tan Bin, 2010.
- Another study by Tao Yuan (2012) also focused on synthesis, confirming the compound's structure through IR and 1H NMR spectroscopy Tao Yuan, 2012.
Potential Biological Applications :
- Some derivatives of this compound have shown promise in biological activities such as COX-2 inhibition, which could be significant for developing new therapeutic agents. For instance, Lei Shi et al. (2012) synthesized derivatives that exhibited moderate to good selective COX-2 inhibition Lei Shi et al., 2012.
- In the realm of antimicrobial research, compounds related to 2-(3-Fluorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride have shown effectiveness against bacteria and other pathogens, as reported by Mamatha S.V et al. (2019) Mamatha S.V et al., 2019.
Structural and Physical Characterization :
- The structure and physical properties of related compounds have been extensively studied, providing insights into their stability and reactivity. Gao Cao and A. Hu (2006) explored the crystal structure and hydrogen bonding of a related compound, enhancing the understanding of its physical properties Gao Cao and A. Hu, 2006.
Potential Therapeutic Applications :
- Although excluded from your requirements, it's worth noting that related compounds have been explored for therapeutic applications, such as in antidepressant and anti-inflammatory research. However, these aspects are not detailed here due to your specified exclusions.
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-2-morpholin-4-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3.ClH/c13-10-3-1-2-9(8-10)11(12(15)16)14-4-6-17-7-5-14;/h1-3,8,11H,4-7H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGLZCUGDKNDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC(=CC=C2)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



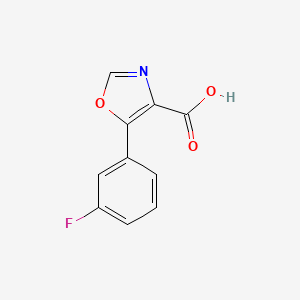
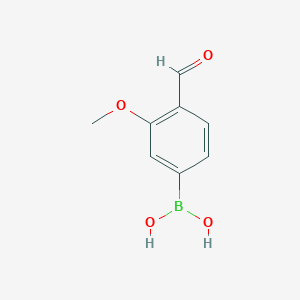

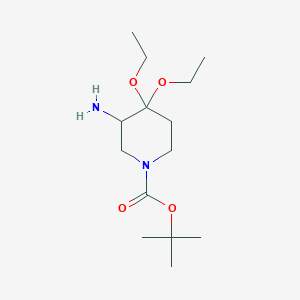
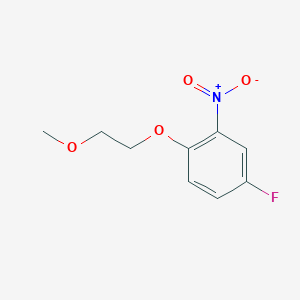
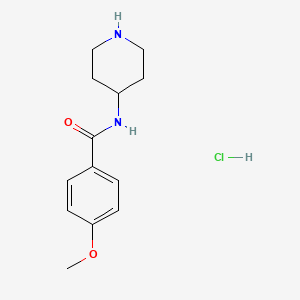
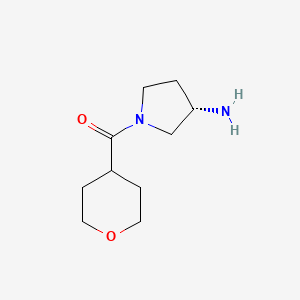
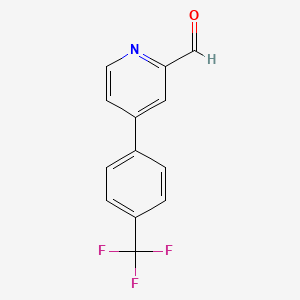
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1441507.png)

![6-Hydroxymethyl-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B1441510.png)
